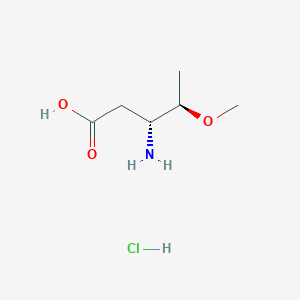

(3R,4R)-3-Amino-4-methoxypentanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

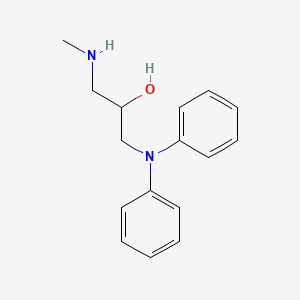

“(3R,4R)-3-Amino-4-methoxypentanoic acid hydrochloride” is a chemical compound with the CAS Number: 2343964-07-6 . It has a molecular weight of 183.63 and its IUPAC name is (3R,4R)-3-amino-4-methoxypentanoic acid hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “(3R,4R)-3-Amino-4-methoxypentanoic acid hydrochloride” is 1S/C6H13NO3.ClH/c1-4(10-2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of this compound is in the field of synthetic chemistry, where it is utilized in the stereoselective synthesis and resolution of amino acids, a fundamental process in creating enantiomerically pure compounds for medical and research purposes. For example, the synthesis and resolution of amino acids like L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in toxins, highlight the role of similar structures in synthesizing biologically active compounds (Shimohigashi, Lee, & Izumiya, 1976).

Biochemical Research

In biochemical research, derivatives of this compound are studied for their interactions with enzymes and biochemical pathways. For instance, the study of cysteine as the reactive group in pyruvate kinase alkylated by related compounds demonstrates the utility of these molecules in probing enzyme mechanisms and structure-function relationships (Chalkley & Bloxham, 1976).

Anticancer and Antimicrobial Studies

Compounds structurally related to "(3R,4R)-3-Amino-4-methoxypentanoic acid; hydrochloride" have been isolated from natural sources and evaluated for their anticancer and antimicrobial properties. For example, compounds from the echinoderm Colobometra perspinosa were studied for their in vitro anticancer activity, indicating the potential of these molecules as leads for the development of new therapeutic agents (Wright et al., 2009).

Development of Industrial and Pharmaceutical Products

Research into microbial production of poly(hydroxyalkanoates) and their subsequent conversion into chiral hydroxyalkanoic acids underscores the importance of these compounds in producing chiral building blocks for pharmaceuticals and fine chemicals. The enantiomerically pure R-configuration of these hydroxyalkanoic acids, derived from bacterial sources, demonstrates the broader applicability of such compounds in industrial and pharmaceutical chemistry (Ren et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name |

(3R,4R)-3-amino-4-methoxypentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(10-2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPZPOXENHKTCI-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2659259.png)

![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)

![2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659263.png)

![N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659265.png)

![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2659270.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2659276.png)

![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)